molecular formula C18H15Br2N3O2 B2577220 N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 332032-57-2

N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2577220
CAS RN: 332032-57-2
M. Wt: 465.145
InChI Key: CYDDHXLFCQZQHS-UHFFFAOYSA-N
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Description

N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as BRD4 inhibitor, which is used to target the bromodomain-containing protein 4 (BRD4) in cells. BRD4 is a protein that plays a crucial role in the regulation of gene expression, and its inhibition has been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the inhibition of the this compound protein. This compound is a protein that binds to acetylated histones and regulates the transcription of genes. The inhibition of this compound by this compound inhibitors leads to the downregulation of the expression of genes that are involved in cell proliferation, inflammation, and other cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibitors can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. Moreover, this compound inhibitors have also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that this compound inhibitors can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in lab experiments include its high potency and selectivity for the this compound protein. Moreover, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer in vivo. Moreover, this compound has been shown to have off-target effects, which can limit its specificity for the this compound protein.

Future Directions

There are several future directions for the research on N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One direction is to develop more potent and selective this compound inhibitors that can overcome the limitations of the current compounds. Another direction is to investigate the potential therapeutic applications of this compound inhibitors in other diseases, such as neurological disorders and infectious diseases. Moreover, the development of novel drug delivery systems can improve the solubility and bioavailability of this compound inhibitors in vivo.

Synthesis Methods

The synthesis of N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves a multistep process. The first step involves the reaction between 4-bromobenzaldehyde and 4-aminobenzonitrile to form a Schiff base. This is followed by the reaction of the Schiff base with 2,4-pentanedione to form the desired compound. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

N,4-bis(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The this compound protein is known to play a crucial role in the regulation of gene expression in cancer cells, and its inhibition by this compound inhibitors has been shown to have anti-cancer effects. Moreover, this compound inhibitors have also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound inhibitors have been shown to have potential therapeutic applications in cardiovascular diseases by inhibiting the proliferation of smooth muscle cells.

properties

IUPAC Name

N,4-bis(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Br2N3O2/c1-10-15(17(24)22-14-8-6-13(20)7-9-14)16(23-18(25)21-10)11-2-4-12(19)5-3-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDDHXLFCQZQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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